

Physicochemical Properties of 2-(4-Chloro-2-methylphenoxy)ethanol

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Compound of Interest

Compound Name: 2-(4-Chloro-2-methylphenoxy)ethanol

Cat. No.: B1294840

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The following table summarizes the available physicochemical and computed properties for **2-(4-Chloro-2-methylphenoxy)ethanol** (CAS No: 36220-29-8).

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ ClO ₂	[1]
Molecular Weight	186.64 g/mol	[1]
Exact Mass	186.045 g/mol	[1]
Density	1.198 g/cm ³	[1]
Boiling Point	294.5 °C at 760 mmHg	[1]
Flash Point	131.9 °C	[1]
Refractive Index	1.539	[1]
XLogP3	3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	3	[1]

Thermodynamic Data of Analogous Compounds

Due to the scarcity of experimental thermodynamic data for the target compound, this section provides data for structurally similar molecules. This information can be useful for estimating the properties of **2-(4-Chloro-2-methylphenoxy)ethanol**.

Table 2.1: Thermodynamic Properties of 2-(2,4-dichlorophenoxy)ethanol (CAS: 120-67-2)

Property	Value	Unit	Source
Enthalpy of Formation (Joback Method)	-310.79	kJ/mol	[2]
Gibbs Free Energy of Formation (Joback Method)	-156.05	kJ/mol	[2]
Enthalpy of Fusion (Joback Method)	23.41	kJ/mol	[2]
Enthalpy of Vaporization (Joback Method)	64.86	kJ/mol	[2]
Ideal Gas Heat Capacity (Cpg) at 608.54 K (Joback Method)	289.62	J/mol·K	[2]

Table 2.2: Thermodynamic Properties of 2-Chloroethanol (CAS: 107-07-3)

Property	Value	Unit	Source
Enthalpy of Formation (liquid) at 298.15 K	-314.91 ± 0.53	kJ/mol	[3]

Experimental Protocols for Thermodynamic Property Determination

While specific experimental protocols for **2-(4-Chloro-2-methylphenoxy)ethanol** are not available, the following methodologies are commonly employed for the characterization of related organic compounds and are detailed in the cited literature.

3.1. Measurement of Density, Viscosity, and Refractive Index

A common method for the simultaneous measurement of density (ρ), dynamic viscosity (η), and kinematic viscosity (ν) is the use of a combined vibrating-tube densimeter and viscometer, such as a Stabinger SVM 3000.^[4]

- Principle: The instrument measures the oscillation period of a U-shaped tube filled with the sample to determine its density. Viscosity is determined by measuring the torque required to rotate a magnet in the sample at a constant speed.
- Procedure:
 - Calibrate the instrument using reference standards with known density and viscosity, such as air, water, and decane.^[4]
 - Inject the pure sample or binary mixture into the measurement cell.
 - Allow the sample to reach thermal equilibrium at the desired temperature (e.g., 298.15 K and 313.15 K).^[4]
 - Record the density and viscosity values provided by the instrument.
 - Expanded uncertainties for these measurements are typically in the range of 0.0005 g·cm⁻³ for density and 0.01 mPa·s for viscosity.^[4]

Refractive index (n_D) is often measured using a digital Abbe refractometer.

- Procedure:
 - Calibrate the instrument using distilled water and air.^[4]
 - Place a small amount of the sample on the prism.
 - Maintain the desired temperature using a water bath.

- Record the refractive index reading. The expanded uncertainty is typically around 0.005.[4]

3.2. Determination of Excess Molar Enthalpy (HE)

Excess molar enthalpy, a measure of the heat absorbed or released upon mixing two components, can be determined using a flow microcalorimeter.

- Principle: The instrument measures the heat change that occurs when two liquids are mixed in a controlled manner.
- Procedure:
 - Two pumps deliver the pure components at known and controlled flow rates into a mixing cell.
 - The heat generated or absorbed by the mixing process is detected by a thermopile.
 - The excess enthalpy is calculated by dividing the measured thermal power by the total molar flow rate.[4]
 - Data for binary mixtures are often fitted to the Redlich-Kister equation to determine the fitting parameters.[4]

3.3. Solubility Measurement

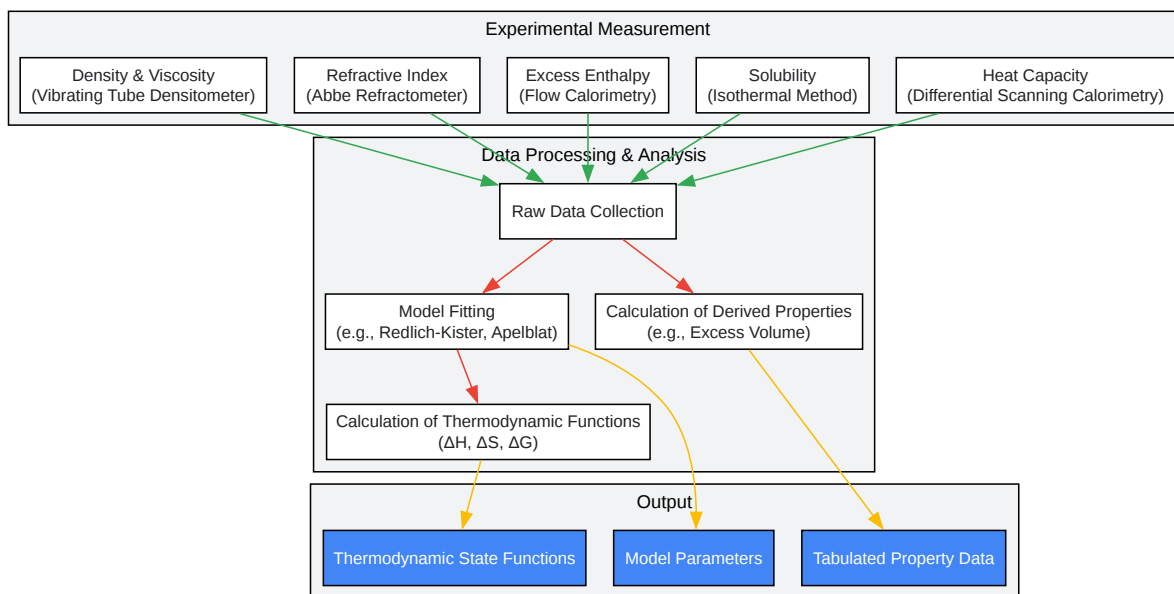
The solubility of a compound in various solvents can be determined using an isothermal method, often aided by a laser detecting system to observe the point of dissolution.[5]

- Principle: A known amount of solute is added to a known amount of solvent, and the mixture is heated until the solid completely dissolves. The temperature of dissolution is recorded.
- Procedure:
 - Prepare mixtures of the solute in the desired solvent(s) at various concentrations in sealed test tubes.
 - Place the test tube in a jacketed vessel connected to a thermostat.

- Stir the mixture continuously.
- Slowly heat the solution while monitoring for the disappearance of solid particles using a laser beam passed through the solution.
- The temperature at which the last solid particle dissolves is recorded as the solubility temperature for that concentration.
- The experimental data can then be correlated with thermodynamic models such as the modified Apelblat equation or the Buchowski-Ksiazczak λh equation.^[5] The dissolution enthalpy, entropy, and Gibbs free energy can be predicted from the temperature dependence of solubility using the van't Hoff and Gibbs equations.^[5]

Data Acquisition and Analysis Workflow

The following diagram illustrates a generalized workflow for the experimental determination and analysis of the thermodynamic properties of a chemical compound.



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